molecular formula ClHO3S<br>SO2(OH)Cl<br>ClHO3S B046556 Chlorosulfonic acid CAS No. 7790-94-5

Chlorosulfonic acid

Cat. No.: B046556
CAS No.: 7790-94-5
M. Wt: 116.53 g/mol
InChI Key: XTHPWXDJESJLNJ-UHFFFAOYSA-N
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Description

Chlorosulfonic acid, also known as sulfurochloridic acid, is an inorganic compound with the formula HSO₃Cl. It is a colorless, hygroscopic liquid that is a powerful lachrymator. This compound is widely used as a sulfonating and chlorosulfonating agent, particularly for organic compounds. It was first prepared by Williamson in 1854 by the action of phosphorus pentachloride on concentrated sulfuric acid .

Mechanism of Action

Target of Action

Chlorosulfonic acid, also known as sulfurochloridic acid, primarily targets organic compounds . It is widely used as a sulfonating and chlorosulfonating agent, particularly for organic compounds . The primary role of these targets is to undergo chemical reactions that result in the formation of useful synthetic intermediates for various industries .

Mode of Action

this compound interacts with its targets through a process known as chlorosulfonation . In this process, the compound acts as an electrophile, reacting with aromatic compounds to produce sulfonyl chloride via a typical electrophilic aromatic substitution reaction . This reaction pathway is similar to a conventional sulfonation reaction .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the sulfonation and chlorosulfonation of organic compounds . The compound’s interaction with its targets leads to the formation of sulfonyl chloride, which can be used as an intermediate in various chemical reactions . These reactions can lead to the production of a wide range of products, including detergents and other chemical intermediates .

Pharmacokinetics

It’s important to note that this compound is a distillable, colorless liquid which is hygroscopic . This means it can absorb moisture from the environment, which could potentially affect its concentration and thus its reactivity.

Result of Action

The primary molecular result of this compound’s action is the production of sulfonyl chloride . This compound is a useful synthetic intermediate that can be used in various chemical reactions . On a cellular level, it’s important to note that this compound is a powerful lachrymator, meaning it can cause severe eye and respiratory irritation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound reacts violently with water to yield sulfuric acid and hydrogen chloride . This reaction is exothermic and can cause the mixture to heat up and potentially lead to a violent reaction . Therefore, it’s crucial to handle and store this compound in a dry environment to prevent any unwanted reactions. Additionally, the compound can give rise to different products at different temperatures , indicating that temperature is another key environmental factor that can influence its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorosulfonic acid can be synthesized through several methods:

Industrial Production Methods: The industrial synthesis of this compound typically involves the reaction of hydrogen chloride with a solution of sulfur trioxide in sulfuric acid. This process is highly exothermic and requires careful temperature control to maintain the reaction at 50-80°C .

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

IUPAC Name

sulfurochloridic acid
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InChI

InChI=1S/ClHO3S/c1-5(2,3)4/h(H,2,3,4)
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InChI Key

XTHPWXDJESJLNJ-UHFFFAOYSA-N
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Canonical SMILES

OS(=O)(=O)Cl
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Molecular Formula

ClHO3S, Array, ClSO3H
Record name CHLOROSULFONIC ACID
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DSSTOX Substance ID

DTXSID1029706
Record name Chlorosulfuric acid
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Molecular Weight

116.53 g/mol
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Physical Description

Chlorosulfonic acid appears as a colorless to yellow colored fuming liquid with a pungent odor. Density 14.7 lb / gal. Causes severe burns. Very toxic by inhalation. Corrosive to metals., Liquid, A colorless to yellow colored fuming liquid with a pungent odor; [HSDB], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.
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Boiling Point

311 °F at 760 mmHg (USCG, 1999), 151-152 °C AT 755 MM HG; 74-75 °C AT 19 MM HG; 60-64 °C AT 2-4 MM HG, at 100kPa: 151-152 °C
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Solubility

/COMMON SOLVENTS INCLUDE/ LIQUID SULFUR DIOXIDE, PYRIDINE, & DICHLOROETHANE., Solubility in water: reaction
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Density

1.75 at 68 °F (USCG, 1999) - Denser than water; will sink, SPECIFIC GRAVITY: 1.76-1.77 AT 20 °C/20 °C; 1.784 AT 0 °C/4 °C; 1.753 AT 20 °C/4 °C., Relative density (water = 1): 1.75
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Vapor Density

4.02 (AIR= 1), Relative vapor density (air = 1): 4.02
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Vapor Pressure

1.55 mmHg (USCG, 1999), 0.75 [mmHg], 1 MM HG AT 32 °C, Vapor pressure, Pa at 20 °C: 133
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Color/Form

COLORLESS OR SLIGHTLY YELLOW LIQUID

CAS No.

7790-94-5
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Melting Point

-112 °F (USCG, 1999), -80 °C
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Synthesis routes and methods

Procedure details

German Published Application DAS 1,191,652 states that, for example, pyridinium ethylsulfate (2-pyridinium-1-sulfatoethane) can be prepared in an expensive procedure by reacting hydroxyethylpyridinium chloride, obtained from pyridine and ethylenechlorohydrin, with chlorosulfonic acid. In this procedure too, the yield and purity are unsatisfactory.
Name
pyridinium ethylsulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorosulfonic acid
Reactant of Route 2
Chlorosulfonic acid
Reactant of Route 3
Chlorosulfonic acid
Reactant of Route 4
Chlorosulfonic acid
Reactant of Route 5
Chlorosulfonic acid
Customer
Q & A

A: Chlorosulfonic acid acts as a powerful sulfonating and chlorosulfonating agent with aromatic compounds. This reaction typically yields sulfonic acids and sulfonyl chlorides, which are valuable intermediates in the synthesis of various products like detergents, dyes, and pharmaceuticals []. The reaction often involves electrophilic aromatic substitution, where this compound acts as an electrophile, attacking the electron-rich aromatic ring.

A: this compound, due to its strong acidic and dehydrating properties, can promote cyclization reactions by facilitating the formation of cyclic structures. This is particularly useful in synthesizing heterocyclic compounds, which are essential building blocks in many pharmaceuticals and agrochemicals [].

ANone: The molecular formula of this compound is HSO3Cl, and its molecular weight is 116.52 g/mol.

A: Key spectroscopic features include strong infrared (IR) absorption bands associated with the S=O and S-O stretching vibrations, typically observed around 1100-1200 cm-1 and 800-900 cm-1, respectively []. Nuclear magnetic resonance (NMR) spectroscopy can provide information about the hydrogen and chlorine atoms in the molecule.

ANone: this compound is a highly corrosive and reactive substance. It reacts violently with water, releasing hydrogen chloride gas, a toxic and corrosive substance. Therefore, it should be handled with extreme care, using appropriate personal protective equipment and under well-ventilated conditions.

A: this compound's strong acidity makes it an effective catalyst in various organic reactions []. For instance, it can catalyze esterification reactions, where a carboxylic acid reacts with an alcohol to form an ester and water []. It also finds application in Friedel-Crafts reactions, promoting alkylation and acylation reactions of aromatic compounds.

A: While both are strong acids used in biodiesel synthesis, this compound has shown unique advantages. Notably, it can catalyze both esterification and transesterification reactions, essential for processing feedstocks with high free fatty acid content, such as Jatropha curcas oil []. Interestingly, the use of this compound in an ultrasonic-assisted process has demonstrated enhanced reaction kinetics and higher yields at relatively moderate temperatures and alcohol to oil molar ratios compared to traditional sulfuric acid catalyzed processes [].

A: Yes, researchers have explored immobilizing this compound on solid supports to create heterogeneous catalysts. For instance, silica gel supported this compound has been studied for the Beckmann rearrangement of cyclohexanone oxime to caprolactam []. This approach aims to overcome the drawbacks of using homogeneous this compound, such as equipment corrosion and waste disposal challenges.

A: Density Functional Theory (DFT) calculations have been used to investigate this compound's remarkable ability to exfoliate graphite, a process crucial for producing graphene []. The studies have focused on understanding the interaction between this compound molecules and graphene layers. The findings suggest that charge transfer, facilitated by a good geometrical match between this compound molecules and the carbon rings of graphene, plays a crucial role in the exfoliation process [].

A: Research on sulfated polysaccharides, like those derived from Angelica Sinensis [] and Astragalus [], indicates that the degree of substitution (DS), controlled by the amount of this compound used during sulfation, significantly influences their biological properties. For instance, increasing the DS of Angelica Sinensis polysaccharides enhanced their ability to promote mouse splenocyte proliferation in vitro, highlighting the role of sulfation in modulating biological activity [].

A: Due to its highly reactive nature, formulating this compound presents significant challenges. Direct use is often not feasible. Strategies often involve converting it into more stable derivatives, like sulfonyl chlorides or sulfonamides, which can be further formulated into suitable products depending on the intended application [].

ANone: Due to its hazardous nature, this compound handling and use are subject to strict safety and environmental regulations. These may include regulations related to storage, transportation, handling, waste disposal, and emission control.

A: Several methods are employed to determine the DS, including elemental analysis to quantify the sulfur content, which directly correlates to the extent of sulfation [, , , ]. Other techniques, such as Fourier Transform Infrared (FTIR) spectroscopy [, ] and Nuclear Magnetic Resonance (NMR) spectroscopy [], can provide structural information confirming successful sulfation.

ANone: A suite of analytical techniques is often used, including:

  • FTIR Spectroscopy: To identify functional groups, such as S=O and S-O, characteristic of sulfonic acid groups introduced by this compound [, , , , ].
  • NMR Spectroscopy: To elucidate the structure of modified materials and confirm the presence of sulfonic acid groups [, ].
  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states of elements in modified materials, particularly useful for confirming the presence of sulfur [].
  • Thermogravimetric Analysis (TGA): To study the thermal stability of materials before and after modification with this compound [].

ANone: this compound poses environmental risks due to its corrosive nature and the potential release of harmful byproducts like hydrogen chloride gas upon reaction with water. Responsible handling, use, and disposal are crucial to minimize its environmental impact. Research on sustainable alternatives and waste management strategies is essential to address these concerns.

A: Yes, several alternative sulfonating agents are available, each with its advantages and limitations. These include sulfur trioxide, sulfuric acid, fuming sulfuric acid (oleum), and sulfamic acid []. The choice of the most appropriate sulfonating agent depends on factors like the substrate's reactivity, desired selectivity, cost, and safety considerations.

ANone: Minimizing the environmental impact requires a multifaceted approach:

  • Optimization of Reaction Conditions: Using the minimal required amount of this compound, optimizing reaction conditions to minimize waste generation, and exploring continuous flow processes for enhanced efficiency [].
  • Recycling and Recovery: Investigating methods for recovering and reusing this compound or its byproducts to reduce waste generation [].

ANone: The diverse reactivity of this compound has led to its use in various fields:

  • Material Science: Modifying the surface properties of materials, like polymers, to enhance hydrophilicity or introduce functional groups for specific applications [, ].
  • Polymer Chemistry: Synthesizing sulfonated polymers, including ion-exchange resins and proton exchange membranes for fuel cells [, , , ].
  • Organic Chemistry: As a versatile reagent in synthesizing a wide range of compounds, including pharmaceuticals, dyes, and agrochemicals [].

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